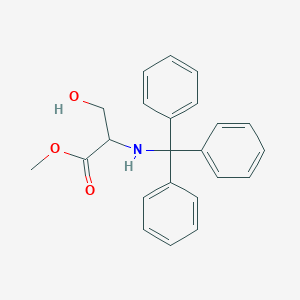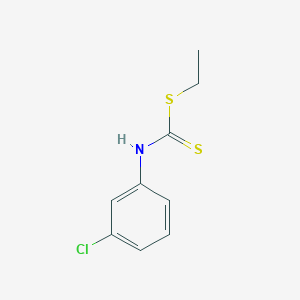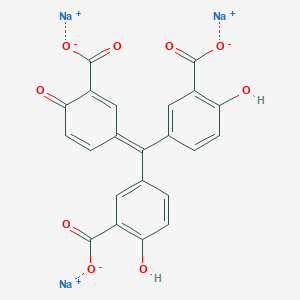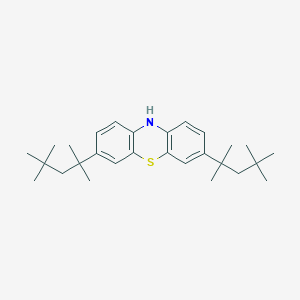
17-Methoxyprogesterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Methoxyprogesterone is a synthetic steroidal compound. It is structurally related to progesterone and is often studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxyprogesterone typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the methylation of Pregn-4-ene-3,20-dione at the 17th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.
化学反応の分析
Types of Reactions
17-Methoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, using agents like lithium aluminum hydride.
Substitution: The methoxy group at the 17th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated steroidal compounds.
科学的研究の応用
17-Methoxyprogesterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 17-Methoxyprogesterone involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various biological processes. The compound’s effects are mediated through pathways involving the progesterone receptor, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
17α-Hydroxyprogesterone: Another synthetic steroid with hydroxylation at the 17th position.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: A related compound with an epoxy group at the 16th and 17th positions.
Uniqueness
17-Methoxyprogesterone is unique due to its methoxy group at the 17th position, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.
特性
CAS番号 |
13254-82-5 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChIキー |
BYKGBGGTSKSTJK-GUCLMQHLSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)





